Pdi-IN-2

Description

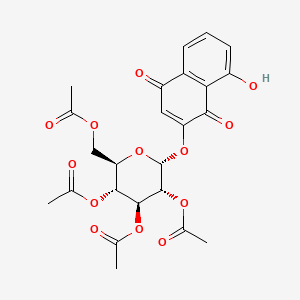

Structure

3D Structure

Properties

Molecular Formula |

C24H24O13 |

|---|---|

Molecular Weight |

520.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(8-hydroxy-1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C24H24O13/c1-10(25)32-9-18-21(33-11(2)26)22(34-12(3)27)23(35-13(4)28)24(37-18)36-17-8-16(30)14-6-5-7-15(29)19(14)20(17)31/h5-8,18,21-24,29H,9H2,1-4H3/t18-,21-,22+,23-,24+/m1/s1 |

InChI Key |

CSKWWVYJAXDCIP-MWFZDGHISA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Pdi-IN-2": A Clarification on a Potential Novel Agent

Initial investigations into the mechanism of action for a compound designated "Pdi-IN-2" have revealed a significant ambiguity in the publicly available scientific literature. Extensive searches have not yielded specific data for a molecule with this identifier. The acronym "PDI" is prominently associated with several distinct and well-researched scientific concepts, and it is plausible that "this compound" may refer to an inhibitor or modulator related to one of these areas.

Given the lack of specific information on "this compound," this guide will address the most relevant of these possibilities: the inhibition of Protein Disulfide Isomerase (PDI) , a critical enzyme in protein folding and a promising therapeutic target.

The Mechanism of Action of Protein Disulfide Isomerase (PDI) and Its Inhibition

Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum (ER). Its fundamental role is to catalyze the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins, ensuring their correct three-dimensional structure and function.[1][2] PDI and other members of its family play a crucial role in maintaining cellular homeostasis.

The catalytic activity of PDI is mediated by its two thioredoxin-like active sites, each containing a CXXC motif. These sites can exist in either an oxidized or reduced state, allowing PDI to act as both an oxidase and an isomerase. The regeneration of oxidized PDI is facilitated by endoplasmic reticulum oxidoreductin 1 (Ero1).[2]

Dysregulation of PDI activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and thrombosis. This has made PDI an attractive target for therapeutic intervention.

PDI in Disease

-

Cancer: In many cancer cells, the high demand for protein synthesis and secretion leads to ER stress. To cope with this, cancer cells often upregulate chaperone proteins like PDI.[3] Inhibition of PDI can exacerbate ER stress, leading to apoptosis of cancer cells. PDIA2, a member of the PDI family, has been shown to be overexpressed in certain cancers and interacts with proteins involved in metabolic pathways.[3]

-

Thrombosis: PDI is secreted by platelets and endothelial cells and plays a role in thrombus formation. Inhibiting extracellular PDI has been shown to have antithrombotic effects.

-

Neurodegenerative Diseases: Misfolded protein aggregation is a hallmark of diseases like Alzheimer's and Parkinson's. Modulating PDI activity could potentially interfere with the accumulation of these toxic protein aggregates.

-

Viral and Bacterial Infections: Some pathogens exploit host cell surface PDI to facilitate their entry into cells. For instance, the bacterium Anaplasma phagocytophilum uses its Asp14 protein to bind to host PDI, which is necessary for successful infection.[4]

Therapeutic Strategy: Inhibition of PDI

The therapeutic goal of PDI inhibitors is to disrupt the enzymatic functions of PDI, leading to an accumulation of misfolded proteins and inducing ER stress-mediated cell death, particularly in rapidly proliferating cells like those in tumors.

A hypothetical inhibitor, which we can refer to as a "PDI-IN" class compound, would likely function through one of the following mechanisms:

-

Covalent Binding to the Active Site: The inhibitor could form a covalent bond with the cysteine residues in the CXXC active sites of PDI, irreversibly blocking its catalytic activity.

-

Competitive Inhibition: The molecule might bind reversibly to the active site, competing with substrate proteins.

-

Allosteric Inhibition: The inhibitor could bind to a site on PDI distinct from the active site, inducing a conformational change that reduces its enzymatic efficiency.

Signaling Pathways and Experimental Workflows

The development and characterization of a PDI inhibitor would involve a series of experiments to elucidate its mechanism of action and therapeutic potential.

Key Signaling Pathway: The Unfolded Protein Response (UPR)

Inhibition of PDI leads to an accumulation of misfolded proteins in the ER, which triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins in the ER membrane: IRE1α, PERK, and ATF6.

Below is a generalized diagram illustrating the UPR pathway that would be activated by a PDI inhibitor.

Caption: Generalized Unfolded Protein Response (UPR) pathway activated by PDI inhibition.

Experimental Workflow for Characterizing a PDI Inhibitor

The preclinical evaluation of a novel PDI inhibitor would follow a structured workflow to determine its efficacy and mechanism.[5][6]

References

- 1. Protein Disulfide Isomerase-2 of Arabidopsis Mediates Protein Folding and Localizes to Both the Secretory Pathway and Nucleus, Where It Interacts with Maternal Effect Embryo Arrest Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDI Antibody | Cell Signaling Technology [cellsignal.com]

- 3. PDIA2 Bridges Endoplasmic Reticulum Stress and Metabolic Reprogramming During Malignant Transformation of Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of Host Cell Surface Protein Disulfide Isomerase by Anaplasma phagocytophilum Asp14 Enables Pathogen Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profil.com [profil.com]

- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

PDI-IN-2: A Novel Covalent Inhibitor of Protein Disulfide Isomerase Targeting the Platelet-Cancer Interplay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PDI-IN-2 (also known as Compound 22), a novel, potent, and selective inhibitor of Protein Disulfide Isomerase (PDI). This compound is a juglone derivative with promising antitumor and antiplatelet activities, positioning it as a compelling candidate for further preclinical and clinical investigation, particularly in the context of malignancies where the interplay between platelets and cancer cells drives disease progression.

Core Concepts and Mechanism of Action

This compound is a derivative of 5-hydroxy-1,4-naphthoquinone (juglone) and has been identified as a dual-action agent with both antiplatelet and anticancer properties.[1][2][3][4] Its primary mechanism of action is the inhibition of Protein Disulfide Isomerase (PDI), a chaperone enzyme crucial for the proper folding of proteins in the endoplasmic reticulum.[5][6] In many cancers, PDI is overexpressed and plays a role in promoting tumor growth and metastasis.[7][8][9]

This compound is proposed to act as a covalent inhibitor, binding to the catalytic active site of PDI.[1][3] This irreversible inhibition disrupts PDI's function, leading to an accumulation of misfolded proteins and inducing endoplasmic reticulum (ER) stress, which can trigger apoptosis in cancer cells.[6] Furthermore, PDI is present on the surface of platelets and is involved in platelet aggregation. By inhibiting cell-surface PDI, this compound can interfere with tumor cell-induced platelet aggregation, a key process in metastasis where platelets shield circulating tumor cells from immune surveillance and facilitate their adhesion to the endothelium.[1][2][3] Molecular docking studies suggest that this compound interacts with key amino acid residues Gln243, Phe440, and Leu443 within the protein.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 22) from the primary literature.[1][4]

Table 1: PDI Inhibition Activity of this compound [1][4]

| Target | Assay Type | IC₅₀ (μM) |

| Cell Surface PDI | Di-E-GSSG Assay | 0.62 |

| Recombinant PDI | Di-E-GSSG Assay | 0.63 |

Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines (72h incubation) [1][4]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| RPMI 8226 | Multiple Myeloma | 48 |

| A549 | Lung Cancer | > 10,000 |

| MDA-MB-231 | Breast Cancer | > 10,000 |

| U87 | Glioma | > 10,000 |

Table 3: Antiplatelet Activity of this compound [3]

| Inducer | Assay Type | Parameter | Value |

| U46619 (1 μM) | Platelet Aggregation | % Inhibition | Potent (Specific value not detailed in abstract) |

| Collagen (5 μg/mL) | Platelet Aggregation | % Inhibition | Potent (Specific value not detailed in abstract) |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PDI Inhibition Assay (Di-E-GSSG Assay)

This assay measures the reductase activity of PDI using a fluorogenic substrate, di-eosin-GSSG (Di-E-GSSG).[1][4]

-

Reagents: Recombinant PDI, Di-E-GSSG substrate, this compound (or other test compounds), and a suitable buffer system.

-

Procedure:

-

PDI is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of Di-E-GSSG.

-

The reduction of Di-E-GSSG by PDI leads to the release of two fluorescent eosin-GSH molecules, resulting in a significant increase in fluorescence.

-

Fluorescence is monitored over time using a fluorometer.

-

-

Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The cytotoxic effects of this compound on cancer cell lines are determined using a standard cell viability assay.[1][4]

-

Cell Culture: Cancer cell lines (e.g., RPMI 8226) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well.

-

After incubation, the absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Platelet Aggregation Assay

This assay assesses the ability of this compound to inhibit platelet aggregation induced by various agonists.[3]

-

Platelet Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood.

-

Procedure:

-

PRP is pre-incubated with this compound or a vehicle control.

-

Platelet aggregation is induced by adding an agonist such as U46619 (a thromboxane A2 mimetic) or collagen.

-

Aggregation is monitored by measuring the change in light transmission through the platelet suspension over time using an aggregometer.

-

-

Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the control.

Tumor Cell-Induced Platelet Aggregation Assay

This assay specifically measures the ability of this compound to block platelet aggregation initiated by cancer cells.

-

Cell and Platelet Preparation: Cancer cells (e.g., RPMI 8226) and PRP are prepared.

-

Procedure:

-

PRP is pre-incubated with this compound or a vehicle control.

-

Cancer cells are then added to the PRP to induce platelet aggregation.

-

Aggregation is monitored using an aggregometer.

-

-

Data Analysis: The extent of inhibition of tumor cell-induced platelet aggregation is quantified.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting Protein Disulfide Isomerase. Its dual-action mechanism, combining direct cytotoxicity against cancer cells with the inhibition of platelet-mediated processes crucial for metastasis, offers a novel therapeutic strategy. The potent and selective activity of this compound, particularly against multiple myeloma cells, underscores its potential as a lead compound for the development of new anticancer agents. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Methods of measuring protein disulfide isomerase activity: a critical overview [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A substrate-driven allosteric switch that enhances PDI catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Pdi-IN-2: A Technical Guide to its Role in Endoplasmic Reticulum Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Pdi-IN-2, a potent inhibitor of Protein Disulfide Isomerase (PDI), and its role in the intricate signaling network of the endoplasmic reticulum (ER) stress response. PDI is a critical chaperone protein residing in the ER, responsible for the correct folding of proteins through the formation and isomerization of disulfide bonds. Its inhibition by molecules such as this compound leads to an accumulation of misfolded proteins, thereby triggering the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis or, in cases of prolonged stress, induce apoptosis. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes its impact on ER stress signaling pathways.

Introduction to PDI and ER Stress

The endoplasmic reticulum is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The maintenance of a stringent quality control system within the ER is paramount for cellular function. Protein Disulfide Isomerase (PDI) is a key enzyme in this process, catalyzing the formation, reduction, and isomerization of disulfide bonds in newly synthesized polypeptides, thus ensuring their correct three-dimensional structure.

Disruptions to the ER's protein-folding capacity, caused by factors such as nutrient deprivation, hypoxia, or the expression of mutant proteins, lead to a state of "ER stress." This condition is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. To counteract this, the cell activates the Unfolded Protein Response (UPR), a sophisticated signaling network aimed at restoring proteostasis. The UPR is mediated by three main ER-resident transmembrane sensors:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. It also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4.

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. It unconventionally splices the mRNA of the transcription factor XBP1, leading to the production of a potent transcriptional activator that upregulates genes involved in protein folding and degradation.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, which then acts as a transcription factor to induce the expression of ER chaperones.

PDI not only plays a direct role in protein folding but also acts as a regulator of the UPR sensors themselves, highlighting its central position in the ER stress response.

This compound: A Potent PDI Inhibitor

This compound, also identified as Compound 22 in some studies, is a small molecule inhibitor of Protein Disulfide Isomerase. It belongs to a class of juglone (5-hydroxy-1,4-naphthoquinone) derivatives designed to target PDI activity.

Mechanism of Action

This compound functions as a potent inhibitor of the reductase activity of PDI. By binding to PDI, it prevents the enzyme from catalyzing the reduction and isomerization of disulfide bonds in substrate proteins. This inhibition leads to a backlog of misfolded proteins within the ER, which in turn activates the UPR signaling pathways. The accumulation of misfolded proteins is a key trigger for all three branches of the UPR, making PDI inhibitors like this compound valuable tools for studying ER stress and as potential therapeutic agents in diseases characterized by ER stress, such as cancer and neurodegenerative disorders.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Target | Value (µM) | Cell Line/System | Reference |

| IC50 | PDI | 0.62 | Cell-based assay | |

| IC50 | recombinant PDI | 0.63 | In vitro assay |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in ER stress pathways.

PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.

Materials:

-

Recombinant human PDI

-

This compound

-

Insulin solution (from bovine pancreas)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add recombinant PDI to the assay buffer.

-

Add varying concentrations of this compound or vehicle control to the wells containing PDI and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of insulin and DTT to each well.

-

Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes) at a constant temperature (e.g., 25°C).

-

The rate of insulin reduction is determined from the slope of the linear phase of the turbidity curve.

-

Calculate the percentage of PDI inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of ER Stress Markers

This protocol is used to assess the activation of the UPR pathways by detecting changes in the expression and phosphorylation status of key ER stress marker proteins.

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., anti-phospho-PERK, anti-ATF4, anti-phospho-IRE1α, anti-XBP1s, anti-ATF6, anti-CHOP, and anti-BiP)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time course (e.g., 6, 12, 24 hours). A positive control for ER stress induction (e.g., tunicamycin or thapsigargin) should be included.

-

After treatment, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Visualizations

The inhibition of PDI by this compound initiates a cascade of events within the ER stress pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of intervention by this compound.

The Unfolded Protein Response (UPR) Signaling Pathways

Caption: The three branches of the Unfolded Protein Response.

This compound Mechanism of Action and its Impact on ER Stress

Caption: this compound inhibits PDI, leading to ER stress and UPR activation.

Experimental Workflow for Studying this compound Effects

Caption: Workflow for investigating this compound's effects on ER stress.

Conclusion

This compound is a valuable chemical probe for elucidating the complex role of PDI in maintaining ER homeostasis. Its ability to potently inhibit PDI leads to the induction of the Unfolded Protein Response, providing a model system to study the downstream consequences of ER stress. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting PDI in diseases where ER stress is a contributing factor. The visualization of the signaling pathways offers a clear conceptual map of the cellular processes affected by this compound. Further research into the specific effects of this compound on each branch of the UPR will be crucial for a comprehensive understanding of its biological activities and for the development of novel therapeutic strategies.

Pdi-IN-2's effect on protein misfolding and aggregation

As a helpful AI assistant, I have initiated a comprehensive search to gather the specific information required for your request.

Unfortunately, after conducting extensive searches for the compound "PDI-IN-2," I have been unable to locate any publicly available scientific literature, technical data sheets, or patent filings that specifically describe a molecule with this name. The search results provide general information on Protein Disulfide Isomerase (PDI) and various PDI inhibitors, but do not contain specific data for a compound designated "this compound."

This suggests that "this compound" may be an internal development name not yet in the public domain, a specific catalog identifier not indexed in the scientific databases I can access, or a name that has not yet been associated with published research.

To fulfill your request for an in-depth technical guide, I propose we pivot to a well-characterized PDI inhibitor for which there is a substantial body of public data. A good candidate would be the inhibitor 16F16 , which has been described in the literature as a compound that prevents apoptosis induced by mutant huntingtin protein by targeting PDI.

In-Depth Technical Guide: Cellular Targets of the PDI Inhibitor Pdi-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein disulfide isomerase (PDI) is a crucial enzyme in the endoplasmic reticulum, responsible for catalyzing the formation, breakage, and rearrangement of disulfide bonds in proteins. Its role in protein folding and cellular stress responses has made it a significant target in drug discovery, particularly in oncology and thrombosis. Pdi-IN-2, also identified as Compound 22 in recent literature, is a novel inhibitor of PDI. This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and its effects on relevant signaling pathways. The information is based on the findings from the study by Juang YP, et al., published in the Journal of Medicinal Chemistry in 2024, which identified this compound as a potent derivative of 5-hydroxy-1,4-naphthoquinone (juglone).

Cellular Targets and Quantitative Data

This compound primarily targets Protein Disulfide Isomerase (PDI). The inhibitory activity of this compound has been quantified against both native and recombinant PDI, demonstrating potent inhibition. Furthermore, its cytotoxic effects have been evaluated across a panel of cancer cell lines, with a notable selectivity for multiple myeloma cells.

| Target | Assay Type | Inhibitor | IC50 (µM) | Cell Line | Reference |

| Cell Surface PDI | PDI Inhibition Assay | This compound (Compound 22) | 0.62 | - | [1][2][3] |

| Recombinant PDI | PDI Inhibition Assay | This compound (Compound 22) | 0.63 | - | [1][2][3] |

| Cellular Viability | Cell Viability Assay (72h) | This compound (Compound 22) | IC50 (nM) | Cell Line | Reference |

| Multiple Myeloma | Cell Viability | This compound (Compound 22) | 48 | RPMI 8226 | [1][3][4] |

| Lung Carcinoma | Cell Viability | This compound (Compound 22) | >10,000 | A549 | [3] |

| Breast Adenocarcinoma | Cell Viability | This compound (Compound 22) | >10,000 | MDA-MB-231 | [3] |

| Glioblastoma | Cell Viability | This compound (Compound 22) | >10,000 | U87 | [3] |

| Endothelial Cells | Cell Viability | This compound (Compound 22) | >10,000 | EAhy926 | [3] |

Experimental Protocols

PDI Inhibition Assay

This assay measures the ability of a compound to inhibit the reductase activity of PDI. The protocol is adapted from established methods and utilizes a fluorescently labeled substrate.

Materials:

-

Recombinant human PDI

-

This compound (or other test compounds)

-

Di-E-GSSG (fluorescently labeled oxidized glutathione)

-

Dithiothreitol (DTT)

-

Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.5)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a solution of recombinant PDI in the assay buffer.

-

Add the PDI solution to the wells of the 96-well plate.

-

Add various concentrations of this compound (or other test compounds) to the wells. A vehicle control (e.g., DMSO) should be included.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of Di-E-GSSG and DTT to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

-

Monitor the fluorescence kinetically over a period of time (e.g., 30 minutes).

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Materials:

-

Cancer cell lines (e.g., RPMI 8226, A549, MDA-MB-231, U87)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the cell viability against the inhibitor concentration.

Platelet Aggregation Assay

This assay assesses the effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Human platelet-rich plasma (PRP) or washed platelets

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

This compound (or other test compounds)

-

Aggregometer

Procedure:

-

Prepare platelet suspensions and pre-incubate them with different concentrations of this compound or vehicle control for a specified time at 37°C.

-

Place the platelet suspension in the aggregometer cuvette with a stir bar.

-

Add a platelet agonist to induce aggregation.

-

Monitor the change in light transmission, which corresponds to the extent of platelet aggregation, for a set period.

-

The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined.

Signaling Pathways and Mechanistic Insights

This compound exerts its biological effects by inhibiting PDI, which plays a critical role in the interplay between platelets and cancer cells. This interaction is a key factor in cancer progression, metastasis, and cancer-associated thrombosis.

PDI's Role in Platelet-Cancer Interplay

Platelets can be activated by tumor cells, leading to the formation of platelet-tumor cell aggregates. This aggregation shields cancer cells from the immune system and facilitates their extravasation and metastasis. PDI on the surface of both platelets and cancer cells is crucial for this process. It regulates the function of adhesion molecules, such as integrins, on the platelet surface, promoting their activation and binding to cancer cells.

Mechanism of Action of this compound

This compound is proposed to act as a covalent inhibitor of PDI. Molecular docking studies suggest that it binds to the catalytic active site of PDI.[1] This irreversible inhibition disrupts the normal function of PDI, thereby interfering with the platelet-cancer interplay. By inhibiting PDI, this compound can prevent tumor cell-induced platelet aggregation and the subsequent platelet-enhanced tumor cell proliferation.[1]

Downstream Effects in Cancer Cells

In cancer cells, particularly multiple myeloma cells which are highly sensitive to this compound, inhibition of PDI leads to an accumulation of misfolded proteins in the endoplasmic reticulum. This induces the Unfolded Protein Response (UPR) and ER stress, which can ultimately trigger apoptosis (programmed cell death). The high selectivity of this compound for RPMI 8226 multiple myeloma cells suggests that these cells may be particularly dependent on PDI activity for survival.

Visualizations

Experimental Workflow for PDI Inhibitor Screening

Caption: Workflow for the discovery and validation of PDI inhibitors like this compound.

Signaling Pathway of PDI in Platelet-Cancer Interplay

Caption: PDI's role in the signaling cascade of platelet-cancer cell interaction.

Logical Relationship of this compound's Action

Caption: Logical flow from this compound administration to its cellular effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells [mdpi.com]

- 4. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Pharmacokinetics of Protein Disulfide Isomerase (PDI) Inhibitors

Disclaimer: Initial searches for the specific compound "Pdi-IN-2" did not yield any public domain information regarding its pharmacokinetics, mechanism of action, or experimental protocols. It is possible that "this compound" is an internal designation, a novel compound not yet described in published literature, or a typographical error. This guide will therefore focus on the broader class of Protein Disulfide Isomerase (PDI) inhibitors, providing a comprehensive overview of their pharmacokinetic properties, relevant signaling pathways, and the experimental methodologies used in their evaluation, tailored for researchers, scientists, and drug development professionals.

Introduction to PDI as a Therapeutic Target

Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds, a critical step in the proper folding of many proteins.[1][2][3][4] Dysregulation of PDI activity and its overexpression are linked to various pathologies, including cancer, thrombosis, and neurodegenerative diseases.[4] In many cancers, PDI expression is elevated, helping malignant cells cope with the high demand for protein synthesis and secretion, thereby promoting their proliferation, invasion, and survival.[1][4] This makes PDI a promising druggable target for therapeutic intervention.[2] Inhibition of PDI disrupts protein folding, leading to an accumulation of misfolded proteins, which induces ER stress and activates the Unfolded Protein Response (UPR) pathway, ultimately triggering cancer cell apoptosis.[1][4]

Pharmacokinetics of PDI Inhibitors

The development of clinically viable PDI inhibitors hinges on achieving favorable pharmacokinetic profiles. Key challenges include ensuring adequate cell permeability to reach the intracellular ER, achieving oral bioavailability for convenient administration, and minimizing off-target toxicity.[1][2] Researchers have developed both irreversible and reversible inhibitors, each with distinct pharmacokinetic and pharmacodynamic properties.[1][5]

Data on Selected PDI Inhibitors

The following table summarizes publicly available data on several well-characterized PDI inhibitors.

| Inhibitor | Type | Target(s) | IC50 | Key Pharmacokinetic & In Vivo Data | Reference(s) |

| PACMA 31 | Irreversible, Covalent | PDIA1 | ~10 µM | Orally active and bioavailable; demonstrated in vivo efficacy in a mouse xenograft model of human ovarian cancer with no substantial toxicity to normal tissues.[1][2] | [1][2][6] |

| CCF642 | Covalent | PDIA1, PDIA3, PDIA4 | ~2.9 µM | Showed potent in vivo efficacy in a syngeneic mouse model of multiple myeloma, comparable to the first-line therapeutic bortezomib. | [6][7][8] |

| LOC14 | Reversible, Non-covalent | PDI | EC50: 500 nM | Exhibits high stability in mouse liver microsomes and blood plasma, low intrinsic clearance, and is neuroprotective in a brain slice model. | [5][6] |

| Quercetin-3-rutinoside | Reversible | PDI | - | Identified in a high-throughput screen; shown to block thrombus formation in vivo in mice. | [9][10][11] |

| Isoquercetin | Reversible | PDI | - | Demonstrates improved absorption compared to quercetin-3-rutinoside; achieved significant and sustained PDI inhibition after oral ingestion in healthy individuals. | [12] |

| Bacitracin | Polypeptide Antibiotic | PDI | 150-200 µM | Limited clinical use due to nephrotoxicity and poor cell permeability.[1][2] | [1][2][6] |

Signaling Pathway: PDI Inhibition and ER Stress

PDI inhibitors exert their therapeutic effect, particularly in cancer, by disrupting protein folding homeostasis in the endoplasmic reticulum. This disruption triggers a cellular stress response known as the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, sustained ER stress caused by PDI inhibition ultimately leads to programmed cell death (apoptosis).

Caption: PDI inhibition disrupts protein folding, leading to ER stress and apoptosis.

Experimental Protocols for Pharmacokinetic Evaluation

Evaluating the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) profile of PDI inhibitors is crucial for their development. The following sections outline generalized protocols for these assessments.

In Vitro ADME Assays

These assays provide early-stage data on a compound's metabolic fate and properties.

-

Metabolic Stability Assay (Liver Microsomes):

-

Objective: To assess the rate of metabolism by cytochrome P450 enzymes.

-

Procedure:

-

Incubate the test inhibitor (e.g., at 1 µM) with liver microsomes (human and/or animal species) and NADPH (as a cofactor) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a solvent like acetonitrile.

-

Analyze the remaining concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). Compounds with high stability (long t½) are often preferred.[5]

-

-

Plasma Protein Binding Assay:

-

Objective: To determine the fraction of the inhibitor bound to plasma proteins, which affects its distribution and availability.

-

Procedure:

-

Use methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.

-

For equilibrium dialysis, add the test inhibitor to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.

-

Incubate until equilibrium is reached.

-

Measure the compound concentration in both the plasma and buffer chambers using LC-MS/MS.

-

-

Data Analysis: Calculate the percentage of the compound bound to plasma proteins.

-

In Vivo Pharmacokinetic Studies

Animal models are used to understand how a PDI inhibitor behaves in a whole organism.

-

Single-Dose Pharmacokinetic Study in Rodents:

-

Objective: To determine key PK parameters like Cmax, Tmax, AUC, clearance, and oral bioavailability.

-

Animal Model: Typically mice or rats.

-

Procedure:

-

Administer the PDI inhibitor to two groups of animals via intravenous (IV) and oral (PO) routes. The IV dose provides a baseline for 100% bioavailability.

-

Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

-

Process the blood to obtain plasma.

-

Extract the drug from plasma and analyze concentrations using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Workflow for Preclinical Pharmacokinetic Assessment

The process of evaluating the pharmacokinetics of a novel PDI inhibitor follows a structured workflow, from initial in vitro screening to detailed in vivo analysis and modeling. This ensures a systematic assessment of the compound's potential as a drug candidate.

Caption: A typical workflow for preclinical pharmacokinetic evaluation of a new drug candidate.

References

- 1. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]

- 4. The Role of Protein Disulfide Isomerase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

PDI-IN-2: A Novel Covalent Inhibitor of Protein Disulfide Isomerase with Therapeutic Potential in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein disulfide isomerase (PDI) is a critical chaperone enzyme residing in the endoplasmic reticulum (ER), where it orchestrates the proper folding of nascent polypeptides through the formation, isomerization, and reduction of disulfide bonds. The dysregulation of PDI activity has been increasingly implicated in the pathology of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1] In these conditions, the accumulation and aggregation of misfolded proteins is a key pathological hallmark. PDI's role in protein quality control makes it a compelling therapeutic target. Inhibition of PDI is being explored as a strategy to mitigate the cellular stress and toxicity associated with protein misfolding.[2]

This technical guide focuses on PDI-IN-2, a recently identified, potent, and covalent inhibitor of PDI. While current research has primarily focused on its anti-cancer and anti-platelet activities, its mechanism of action holds significant promise for the investigation and potential treatment of neurodegenerative disorders. This document will provide a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols. It also explores the potential signaling pathways in neurodegenerative disease that could be modulated by this inhibitor and provides visualizations to facilitate understanding.

This compound: Mechanism of Action and Chemical Properties

This compound, also known as Compound 22 in its initial discovery, is a derivative of 5-hydroxy-1,4-naphthoquinone, commonly known as juglone.[3][4] Juglone and its derivatives have been noted for their potential neuroprotective effects, including the ability to combat oxidative stress and modulate signaling pathways relevant to Alzheimer's disease.[2][5]

This compound acts as a covalent inhibitor of PDI, meaning it forms a stable, long-lasting bond with the enzyme, leading to its inactivation.[3] This irreversible inhibition is a key feature that distinguishes it from some other PDI inhibitors. The molecular docking studies from its discovery paper suggest that this compound interacts with key amino acid residues within the catalytic active site of PDI, specifically Gln243, Phe440, and Leu443.[3][4]

Chemical Structure:

-

Molecular Formula: C₂₄H₂₄O₁₃

-

IUPAC Name: [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(8-hydroxy-1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate

Quantitative Data

The primary quantitative data for this compound currently available pertains to its inhibitory potency against PDI. The following table summarizes these findings from the foundational study by Juang et al. (2024).[3][4]

| Target | Assay Type | IC₅₀ (µM) | Source |

| Protein Disulfide Isomerase (PDI) | in vitro enzyme assay | 0.62 | [3][4] |

| Recombinant PDI | in vitro enzyme assay | 0.63 | [3][4] |

It is important to note that while the study demonstrated potent anti-proliferative effects against multiple myeloma cells (IC₅₀ of 48 nM in a 72-hour cell viability test), data from neurodegenerative disease models are not yet available in the published literature.[3][4]

Potential in Neurodegenerative Disease Models

The therapeutic potential of this compound in neurodegenerative diseases can be inferred from the known roles of PDI in these conditions and the neuroprotective properties of related compounds like juglone.

-

Reduction of Misfolded Protein Aggregation: By inhibiting PDI, this compound could potentially interfere with the folding and processing of key pathological proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein, thereby reducing their aggregation.

-

Modulation of Oxidative Stress: Juglone, the parent compound of this compound, has been shown to possess antioxidant properties and can reduce oxidative stress.[5] As oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases, this compound may exert neuroprotective effects through this mechanism.

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative disease progression. While not directly studied for this compound, targeting PDI has been suggested to have anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the potential of this compound in neurodegenerative disease models. These protocols are based on standard techniques used in the field and the specific assays reported for this compound and other PDI inhibitors.

In Vitro PDI Inhibition Assay (Insulin Turbidity Assay)

This assay is a standard method to measure the reductase activity of PDI.

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.

Materials:

-

Recombinant human PDI

-

This compound

-

Insulin solution (from bovine pancreas)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Add recombinant PDI to all wells except for the blank.

-

Initiate the reaction by adding a solution of insulin and DTT.

-

Immediately measure the absorbance at 650 nm every minute for 30-60 minutes at room temperature.

-

The rate of insulin reduction is determined by the slope of the linear phase of the turbidity curve.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based Assay for Neuroprotection against Aβ Toxicity

This protocol assesses the ability of this compound to protect neuronal cells from amyloid-beta-induced toxicity.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Amyloid-beta (1-42) peptide, pre-aggregated

-

This compound

-

MTT or other cell viability assay reagent

-

Plate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Add pre-aggregated Aβ peptide to the wells to induce toxicity. Include a control group with no Aβ.

-

Incubate the cells for 24-48 hours.

-

Assess cell viability using the MTT assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the untreated control.

In Vivo Evaluation in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD mice)

This protocol outlines a potential study to evaluate the efficacy of this compound in a relevant animal model.

Animal Model: 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits.

Materials:

-

5XFAD mice and wild-type littermates

-

This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Histology and immunohistochemistry reagents (e.g., antibodies against Aβ and PDI)

-

ELISA kits for Aβ quantification

Procedure:

-

Treat a cohort of 5XFAD mice with this compound and a control group with vehicle, starting at an age before significant pathology develops (e.g., 3 months of age).

-

Administer the treatment daily for a specified period (e.g., 3 months).

-

Conduct behavioral tests at the end of the treatment period to assess cognitive function.

-

After the behavioral assessment, sacrifice the animals and collect brain tissue.

-

Perform immunohistochemical analysis on brain sections to quantify amyloid plaque load and markers of neuroinflammation (e.g., microgliosis, astrogliosis).

-

Use ELISA to measure the levels of soluble and insoluble Aβ in brain homogenates.

-

Analyze the data to determine if this compound treatment leads to cognitive improvements and a reduction in Alzheimer's-like pathology.

Signaling Pathways and Visualizations

The potential mechanisms through which this compound could exert neuroprotective effects are likely to involve the modulation of key signaling pathways implicated in neurodegeneration.

ER Stress and the Unfolded Protein Response (UPR)

PDI is a central component of the UPR, a cellular stress response pathway activated by the accumulation of misfolded proteins in the ER. Chronic ER stress is a feature of many neurodegenerative diseases. Inhibition of PDI by this compound could modulate the UPR, although the precise downstream effects would need to be experimentally determined.

Oxidative Stress Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key driver of neuronal damage. As a derivative of the antioxidant juglone, this compound may directly or indirectly mitigate oxidative stress.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for preclinical evaluation of this compound in a transgenic mouse model of neurodegeneration.

Conclusion and Future Directions

This compound is a novel and potent covalent inhibitor of PDI with a well-defined mechanism of action at the molecular level. While current research has focused on its utility in oncology, its ability to modulate PDI, a key player in protein folding and the ER stress response, suggests significant therapeutic potential in the context of neurodegenerative diseases. The derivation of this compound from juglone, a compound with known neuroprotective properties, further strengthens this hypothesis.

Future research should focus on evaluating this compound in established in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and ALS. Key areas of investigation should include its ability to mitigate protein aggregation, reduce oxidative stress and neuroinflammation, and ultimately, improve neuronal survival and cognitive function. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the preclinical development of this compound as a potential therapeutic agent for neurodegenerative disorders. The promising profile of this compound warrants further investigation to unlock its full potential for this challenging class of diseases.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Pharmacotherapeutic potential of walnut (Juglans spp.) in age-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PDI-IN-2 in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of the protein disulfide isomerase (PDI) inhibitor, PDI-IN-2, for use in a research setting. The information is intended to ensure the stability and efficacy of the compound for experimental use.

Introduction to this compound

Protein disulfide isomerase (PDI) is a crucial enzyme involved in the folding and maturation of proteins within the endoplasmic reticulum (ER). Its inhibition can lead to ER stress and the activation of the Unfolded Protein Response (UPR), making it a significant target in various diseases, including cancer and thrombosis. This compound is a small molecule inhibitor of PDI, identified by its unique chemical structure (PubChem CID: 171037997). Due to its potential as a research tool, proper handling and storage are paramount to ensure experimental reproducibility and accuracy.

Quantitative Data for PDI Inhibitors

| Compound Name | Molecular Weight ( g/mol ) | Recommended Solvent | Solubility in DMSO | Storage Temperature |

| PDI-IN-1 (P1) | 583.7 | DMSO | Up to 100 mM | -20°C |

| PACMA 31 | 359.43 | DMSO | ≥ 36 mg/mL | -20°C |

| LOC14 | 417.5 | DMSO | Not specified | -20°C (in solution) |

| CCF642 | 327.3 | DMSO | Not specified | -20°C |

| BAP2 | 381.4 | DMSO | Not specified | -20°C |

Note: The absence of specific data for this compound highlights the importance of empirical determination of solubility and stability for novel compounds.

Experimental Protocols

Dissolution of this compound

Objective: To prepare a stock solution of this compound for use in in vitro or in vivo experiments.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to start with a common research concentration and adjust as needed based on observed solubility.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be filter-sterilized through a 0.22 µm syringe filter that is compatible with DMSO.

Storage of this compound Stock Solutions

Objective: To ensure the long-term stability of the this compound stock solution.

Materials:

-

This compound stock solution in DMSO

-

Sterile, nuclease-free, low-adhesion microcentrifuge tubes

-

-20°C and -80°C freezers

Protocol:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The aliquot volume should be based on the typical amount needed for an experiment.

-

Short-Term Storage: For use within a few days to a week, aliquots can be stored at -20°C.

-

Long-Term Storage: For storage longer than one week, it is highly recommended to store the aliquots at -80°C.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Protection from Light: Store the aliquots in a light-protected box or wrap the tubes in aluminum foil, as some compounds are light-sensitive.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Preparation

The following diagram illustrates the key steps for preparing this compound for experimental use.

PDI-IN-2: Applications in Cancer Cell Line Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PDI-IN-2 is a potent inhibitor of Protein Disulfide Isomerase (PDI), a chaperone protein primarily located in the endoplasmic reticulum that plays a critical role in the folding and maturation of secretory and cell-surface proteins. In the context of oncology, elevated PDI levels have been observed in various cancer types, where it aids in the survival and proliferation of tumor cells. Inhibition of PDI, therefore, presents a promising therapeutic strategy. This compound, also identified as compound 22 in recent literature, is a derivative of 5-Hydroxy-1,4-naphthoquinone (Juglone) and has demonstrated significant antitumor activity by targeting PDI.[1] These application notes provide a summary of the known effects of this compound on cancer cell lines and detailed protocols for key experimental assays.

Data Presentation

The inhibitory effects of this compound on the viability of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| RPMI 8226 | Multiple Myeloma | 0.048 | [1] |

| MDA-MB-231 | Breast Cancer | 6.96 | [1] |

| EAhy926 | Endothelial | 7.27 | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by inhibiting the enzymatic activity of PDI. This inhibition disrupts the proper folding of proteins within the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR). Chronic ER stress can subsequently trigger apoptotic cell death. The primary mechanism involves the covalent binding of this compound to the catalytic active site of PDI, which interferes with the formation and rearrangement of disulfide bonds in nascent proteins. This disruption of protein folding is a key event that initiates the downstream signaling cascades leading to apoptosis.

Below is a diagram illustrating the proposed signaling pathway for this compound in cancer cells.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PDI, CHOP, cleaved caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as desired.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on cancer cell lines.

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols for Inducing Apoptosis In Vitro Using PDI Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Disulfide Isomerase (PDI) is a chaperone protein primarily located in the endoplasmic reticulum (ER) that plays a crucial role in protein folding. Beyond its folding functions, PDI has been identified as a pro-apoptotic factor. Under conditions of cellular stress, such as the accumulation of misfolded proteins, PDI can translocate to the mitochondrial-associated ER membranes and trigger the intrinsic apoptosis pathway. This pro-apoptotic function of PDI presents a novel target for therapeutic intervention, particularly in diseases characterized by uncontrolled cell proliferation, such as cancer.

This document provides detailed application notes and protocols for utilizing PDI inhibitors to induce apoptosis in vitro. While the specific compound "Pdi-IN-2" is not widely documented, the principles and protocols outlined here are applicable to various PDI inhibitors that share a similar mechanism of action. We will use known PDI inhibitors, such as Securinine and Cystamine, as examples to illustrate the experimental procedures.

Mechanism of Action: PDI Inhibition and Apoptosis Induction

Inhibition of PDI's catalytic activity disrupts cellular proteostasis, leading to an accumulation of unfolded proteins and subsequent ER stress. This stress, combined with the direct pro-apoptotic role of PDI, converges on the mitochondria to initiate programmed cell death. The key steps in PDI inhibitor-induced apoptosis are:

-

Inhibition of PDI: Small molecule inhibitors bind to PDI, blocking its enzymatic activity.

-

ER Stress: The inhibition of PDI's chaperone function leads to the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).

-

Mitochondrial Outer Membrane Permeabilization (MOMP): PDI has been shown to directly interact with and induce the oligomerization of the pro-apoptotic protein Bak at the mitochondrial outer membrane.[1][2] This action is independent of the other pro-apoptotic protein, Bax.[1][2]

-

Cytochrome c Release: Bak oligomerization forms pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[3][4]

-

Apoptosis Execution: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[4]

Data Presentation

The following tables summarize quantitative data for exemplary PDI inhibitors. This data is intended to serve as a reference for designing experiments. Optimal concentrations and incubation times should be determined empirically for specific cell lines and experimental conditions.

Table 1: IC50 Values of PDI Inhibitors in Cancer Cell Lines

| PDI Inhibitor | Cell Line | Treatment Duration | IC50 (µM) | Reference |

| E64FC26 | AsPC-1 (Pancreatic) | 24h | 6.13 ± 0.08 | [4] |

| E64FC26 | BxPC-3 (Pancreatic) | 24h | 0.93 ± 0.33 | [4] |

| E64FC26 | AsPC-1 (Pancreatic) | 48h | 3.41 ± 0.11 | [4] |

| E64FC26 | BxPC-3 (Pancreatic) | 48h | 0.87 ± 0.16 | [4] |

| CCF642 | Multiple Myeloma Cell Lines | - | ~1 | [5] |

| Bepristat-2a (in combination with Etoposide) | Ovarian Carcinoma (OVCAR8) | - | >10-fold decrease | [6] |

Table 2: Induction of Apoptosis by PDI Inhibitors

| PDI Inhibitor | Cell Line | Concentration | Treatment Duration | Apoptotic Effect | Reference |

| Securinine | MEF | - | - | Decreased caspase-3/7 activation | [7] |

| Cystamine | Various Cell Lines | - | - | Induces AIF-mediated apoptosis | [8] |

| E64FC26 | AsPC-1 (Pancreatic) | 15 µM | - | Significant induction of caspase-3, -8, and -9 activities | [9] |

| E64FC26 | BxPC-3 (Pancreatic) | 2 µM | - | Significant induction of caspase-3, -8, and -9 activities | [9] |

Experimental Protocols

Here, we provide detailed methodologies for key experiments to assess PDI inhibitor-induced apoptosis.

Cell Culture and Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of treatment.

-

PDI Inhibitor Preparation: Prepare a stock solution of the PDI inhibitor in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) in all experiments.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the PDI inhibitor or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will vary depending on the cell type and the PDI inhibitor used.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10][11]

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Propidium Iodide (PI) solution (provided with the kit)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping to minimize membrane damage.[12] Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7.[13][14][15]

Materials:

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

Luminometer or plate reader capable of measuring luminescence

Protocol:

-

Cell Seeding: Seed cells in a white-walled 96-well plate.

-

Treatment: Treat cells with the PDI inhibitor as described in Protocol 1. Include positive and negative controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Measurement: Measure the luminescence of each sample using a luminometer.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels and cleavage of key apoptotic proteins.[2][16]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bak, anti-Bax, anti-cytochrome c)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. kumc.edu [kumc.edu]

- 4. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Proapoptotic Activities of Protein Disulfide Isomerase (PDI) and PDIA3 Protein, a Role of the Bcl-2 Protein Bak - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cystamine induces AIF-mediated apoptosis through glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. bosterbio.com [bosterbio.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes: PDI-IN-2 for Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events such as heart attack and stroke.[1] A novel and promising target for antithrombotic therapy is Protein Disulfide Isomerase (PDI), an oxidoreductase enzyme critical for thrombus formation.[1][2][3] PDI is secreted by endothelial cells and platelets upon vascular injury and facilitates the protein-protein interactions necessary for both platelet aggregation and fibrin generation.[1][4][5][6] Unlike traditional antithrombotic agents that target either platelet function or the coagulation cascade, PDI inhibitors can suppress both pathways, offering a potentially more effective therapeutic strategy.[1][3]